Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-
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Overview
Description
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a 2-methoxyphenyl group attached via an azo linkage to the isoxazole ring, which is further substituted with two methyl groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloisomerization reactions. For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product, with some reactions requiring moderate heating and others proceeding at room temperature.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Isoxazole derivatives, including Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-, have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and drug discovery.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, the isoxazole ring can inhibit tyrosine kinases by fixing the orientation of aminocarbonyl and amino groups . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Uniqueness
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-methoxyphenyl group and azo linkage differentiates it from other isoxazole derivatives, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
30081-92-6 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-8-12(9(2)17-15-8)14-13-10-6-4-5-7-11(10)16-3/h4-7H,1-3H3 |
InChI Key |
LGQVBDFWRLUZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2OC |
solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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